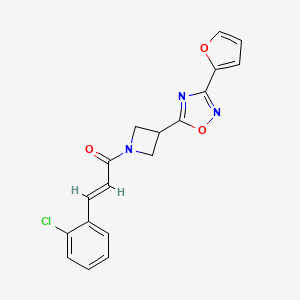

(E)-3-(2-chlorophenyl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one

Description

The compound (E)-3-(2-chlorophenyl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one features a unique hybrid architecture combining an azetidine (four-membered nitrogen-containing ring), a 1,2,4-oxadiazole fused to a furan moiety, and a 2-chlorophenyl-substituted enone system. This structure is distinct from related compounds due to:

- Furan-oxadiazole: Enhances π-π stacking and electron-withdrawing properties.

- Chlorophenyl-enone: Contributes to lipophilicity and electrophilic reactivity.

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O3/c19-14-5-2-1-4-12(14)7-8-16(23)22-10-13(11-22)18-20-17(21-25-18)15-6-3-9-24-15/h1-9,13H,10-11H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLRDVVJYLMJLO-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(2-chlorophenyl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one represents a significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a furan ring and an oxadiazole moiety, both of which are known for their diverse biological properties.

Chemical Structure

The molecular formula of the compound is . Its structure can be broken down into several functional groups that contribute to its biological activity:

- Chlorophenyl group : Known for enhancing lipophilicity and biological interactions.

- Furan ring : Often associated with antioxidant and anti-inflammatory properties.

- Oxadiazole moiety : Recognized for antimicrobial and anticancer activities.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

- Anticancer Properties : The oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against different cancer cell lines such as MCF-7 and HCT-116 .

- Antimicrobial Effects : The presence of electron-withdrawing groups like chlorine enhances the antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

- Antioxidant Activity : The furan ring contributes to the antioxidant potential of the compound, which is crucial in preventing oxidative stress-related diseases .

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The oxadiazole moiety can interact with various enzymes, modulating their activity and potentially leading to apoptosis in cancer cells.

- Receptor Binding : The structural components allow for binding to specific receptors involved in cellular signaling pathways, influencing cell growth and survival .

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial activity. The presence of the furan and oxadiazole rings in this compound suggests potential efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that modifications in the structure can enhance antimicrobial potency, making this compound a candidate for further exploration in antibiotic development .

Antitumor Activity

The structural components of (E)-3-(2-chlorophenyl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one suggest potential applications in oncology. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The dual action of targeting multiple pathways involved in tumor growth could make this compound a valuable lead in anticancer drug development .

Cholinesterase Inhibition

The oxadiazole moiety is associated with cholinesterase inhibition, which is crucial for treating neurodegenerative diseases such as Alzheimer's. Compounds similar to this one have shown dual inhibition of acetylcholinesterase and butyrylcholinesterase, making them promising candidates for further studies aimed at developing treatments for cognitive disorders .

Synthesis and Characterization

The synthesis of this compound typically involves an aldol condensation reaction between appropriate precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm its structure and elucidate its geometric configuration. Notably, studies have indicated a non-planar geometry with specific angles between the furan and phenyl rings that may influence its biological activity .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies focusing on the biological applications of compounds related to this compound:

Comparison with Similar Compounds

Key Observations:

Heterocyclic Diversity: The target’s azetidine-oxadiazole system contrasts with triazole-thione () or benzodioxole-imidazole () cores. Azetidine’s smaller ring size increases ring strain but may enhance target binding specificity .

Substituent Effects: 2-Chlorophenyl (target and ) vs. 4-chlorophenyl (): Ortho-substitution may sterically hinder rotational freedom, affecting molecular packing . Enone systems (target, ) are prone to Michael addition reactions, whereas thione () and hydrazine () groups enable diverse non-covalent interactions.

Hydrogen Bonding and Packing: highlights N–H···O/S and O–H···S interactions forming hexamers. The target’s azetidine N and oxadiazole O atoms may participate in similar hydrogen bonding, though its furan could reduce polarity compared to methanol in .

Crystallographic Techniques :

- All compounds rely on SHELX software () for refinement. The target’s structure determination likely followed protocols similar to and , leveraging SCXRD for (E)-configuration validation .

Physicochemical and Electronic Properties

- Solubility: Azetidine’s polarity may offset the hydrophobic effects of chlorophenyl, offering a balance absent in fully non-polar analogs like .

- Electronic Effects : Oxadiazole’s electron deficiency could stabilize charge-transfer complexes more effectively than triazole () or imidazole () systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(2-chlorophenyl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one, and how can reaction yields be improved?

- Methodology :

- Stepwise synthesis : Begin with the preparation of the azetidine-oxadiazole intermediate via cyclocondensation of furan-2-carboxylic acid hydrazide with a nitrile precursor under microwave-assisted conditions (60–80°C, DMF solvent, 2–4 hours) .

- Enone formation : Couple the intermediate with 3-(2-chlorophenyl)prop-2-enoyl chloride via nucleophilic acyl substitution. Use triethylamine as a base in dichloromethane at 0–5°C to minimize side reactions .

- Yield optimization : Monitor reaction progress via TLC and employ column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Catalysts like DMAP (4-dimethylaminopyridine) can improve acylation efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be prioritized?

- Methodology :

- 1H/13C NMR : Assign signals for the enone system (δ ~6.5–7.5 ppm for vinyl protons, δ ~190 ppm for carbonyl carbon) and azetidine ring (δ ~3.5–4.5 ppm for CH2 groups) .

- IR spectroscopy : Confirm the presence of α,β-unsaturated carbonyl (C=O stretch at ~1680 cm⁻¹) and oxadiazole ring (C=N stretch at ~1600 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (calculated for C21H17ClN3O3: 394.0953) with <2 ppm error .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions for in vitro assays?

- Methodology :

- Accelerated stability studies : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Thermal analysis : Use differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures. Store samples in amber vials at –20°C to prevent photodegradation .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., IC50 variability across assays)?

- Methodology :

- Assay standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests). Use positive controls (e.g., staurosporine for kinase inhibition) .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can molecular docking studies be designed to predict interactions between this compound and kinase targets (e.g., EGFR or CDK2)?

- Methodology :

- Protein preparation : Retrieve kinase structures (e.g., PDB ID: 1M17 for EGFR) and optimize protonation states using MOE or Schrödinger Suite .

- Docking protocols : Perform flexible ligand docking with Glide (Schrödinger) or AutoDock Vina. Validate poses using MM-GBSA binding energy calculations and compare with co-crystallized inhibitors .

Q. What modifications to the azetidine-oxadiazole core could enhance metabolic stability without compromising activity?

- Methodology :

- Bioisosteric replacement : Substitute the furan-2-yl group with a thiophene or pyridine ring to reduce CYP450-mediated oxidation .

- Steric shielding : Introduce methyl or trifluoromethyl groups at the azetidine C3 position to block enzymatic hydrolysis .

Q. How can researchers address low aqueous solubility during formulation for in vivo studies?

- Methodology :

- Prodrug design : Synthesize phosphate or PEGylated derivatives to improve solubility. Characterize logP values via shake-flask experiments .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers. Optimize particle size (100–200 nm) via dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.